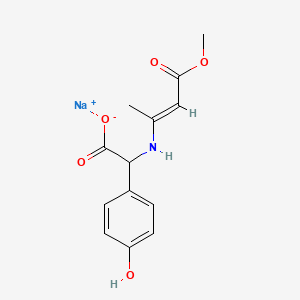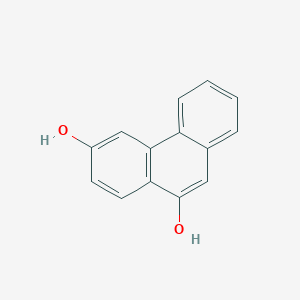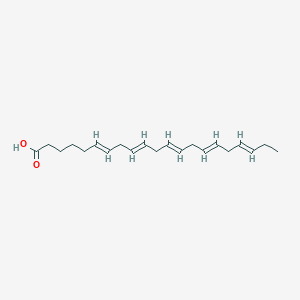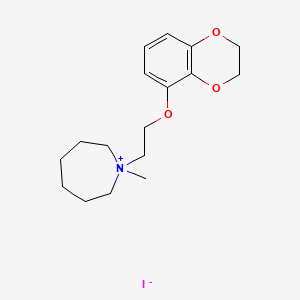
Benzeneacetic acid, 4-hydroxy-alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, 4-hydroxy-alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)-, monosodium salt is a complex organic compound with the molecular formula C13H15NO5.Na. It is known for its unique chemical structure, which includes a benzene ring, a hydroxy group, and a propenyl amino group. This compound is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-hydroxy-alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)-, monosodium salt involves multiple steps. The process typically starts with the preparation of the benzeneacetic acid derivative, followed by the introduction of the hydroxy group and the propenyl amino group. The final step involves the formation of the monosodium salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The industrial methods also involve rigorous quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetic acid, 4-hydroxy-alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydroxy and amino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can result in the formation of alcohols or amines.
Applications De Recherche Scientifique
Benzeneacetic acid, 4-hydroxy-alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)-, monosodium salt is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies related to enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Benzeneacetic acid, 4-hydroxy-alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)-, monosodium salt involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The compound can modulate enzyme activity, influence signal transduction pathways, and affect cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzeneacetic acid, 4-hydroxy-alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)-, monosodium salt shares similarities with other benzeneacetic acid derivatives, such as:
- Benzeneacetic acid, 4-hydroxy-alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)-, disodium salt
- Benzeneacetic acid, 4-hydroxy-alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)-, potassium salt
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its monosodium salt form, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
30650-47-6 |
|---|---|
Formule moléculaire |
C13H14NNaO5 |
Poids moléculaire |
287.24 g/mol |
Nom IUPAC |
sodium;2-(4-hydroxyphenyl)-2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]acetate |
InChI |
InChI=1S/C13H15NO5.Na/c1-8(7-11(16)19-2)14-12(13(17)18)9-3-5-10(15)6-4-9;/h3-7,12,14-15H,1-2H3,(H,17,18);/q;+1/p-1/b8-7+; |
Clé InChI |
GOKJACUSSDJUBD-USRGLUTNSA-M |
SMILES isomérique |
C/C(=C\C(=O)OC)/NC(C1=CC=C(C=C1)O)C(=O)[O-].[Na+] |
SMILES canonique |
CC(=CC(=O)OC)NC(C1=CC=C(C=C1)O)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(imidazol-1-ylmethyl)phenyl]-N-methylmethanamine;oxalic acid;hydrate](/img/structure/B13833694.png)

![Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13833708.png)
![Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13833727.png)




![(3R)-6,7-dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13833770.png)
![4-Oxo-4-[[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]butanoic acid](/img/structure/B13833772.png)
![(6R)-6-[(1R,4E,7aR)-7a-methyl-4-[(2Z)-2-[(3S,5R)-3,4,4,5-tetradeuterio-3,5-dideuteriooxy-2-methylidenecyclohexylidene]ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13833774.png)

